molecular formula C18H14F3N3O4S2 B2434306 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1005304-04-0

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2434306
CAS No.: 1005304-04-0
M. Wt: 457.44
InChI Key: GJSZYRARKZBILU-UHFFFAOYSA-N
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Description

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazinyl group, a trifluoromethyl group, and a benzenesulfonamide moiety

Properties

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4S2/c1-29(25,26)17-10-9-15(22-23-17)12-5-4-6-13(11-12)24-30(27,28)16-8-3-2-7-14(16)18(19,20)21/h2-11,24H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSZYRARKZBILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones, which can then be further modified to introduce the methylsulfonyl and trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridazinyl ring can be reduced under specific conditions to yield dihydropyridazinyl derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Recent studies have indicated that sulfonamide derivatives, including N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide, exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, a study demonstrated that similar sulfonamide compounds activated phospholipase C, leading to increased intracellular calcium levels and subsequent apoptosis in various cancer cell lines .

Cardiovascular Effects
Another area of interest is the cardiovascular effects of this compound. Sulfonamides have been shown to impact vascular smooth muscle reactivity. In animal models, compounds similar to this compound were observed to enhance vascular reactivity, potentially offering therapeutic avenues for conditions such as septic shock . The interaction with calcium channels suggests a mechanism by which these compounds could regulate blood pressure and vascular resistance.

Mechanistic Insights

Calcium Modulation
The mechanism of action for this compound appears to involve calcium signaling pathways. Studies have shown that this compound can increase calcium influx in vascular smooth muscle cells, enhancing their contractility . This property may be leveraged in developing treatments for cardiovascular diseases where modulation of vascular tone is critical.

Enzyme Inhibition
Additionally, sulfonamides are known to inhibit various enzymes, including carbonic anhydrase and phospholipase C. This inhibition can lead to altered metabolic pathways in cells, providing a basis for their therapeutic effects in conditions like heart failure and hypertension .

Case Studies

Study Objective Findings
Evaluate the effect on vascular smooth muscle reactivityFound that this compound increased contraction force in pre-treated arteries, suggesting enhanced reactivity.
Investigate the biological activity on perfusion pressureDemonstrated that sulfonamide derivatives can decrease perfusion pressure and coronary resistance in isolated rat heart models, indicating potential cardiovascular benefits.
Assess apoptotic pathways activated by sulfonamidesShowed that increased intracellular calcium levels led to apoptosis in cancer cells treated with similar sulfonamide compounds, underscoring their potential as anticancer agents.

Mechanism of Action

The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These features enhance its potential as a therapeutic agent and a versatile chemical tool in research.

Biological Activity

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and enzyme inhibition. This article explores the compound's biological activity based on diverse research findings, emphasizing its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a trifluoromethyl group and a pyridazine moiety. Its molecular formula is C13H11F3N2O3SC_{13}H_{11}F_3N_2O_3S, and it has a molecular weight of approximately 360.3 g/mol.

Research indicates that sulfonamide derivatives, including this compound, may exert their biological effects through several mechanisms:

  • Inhibition of Phospholipase C : Some studies have shown that similar compounds activate phospholipase C, leading to increased intracellular calcium levels, which can stimulate apoptosis in certain cell types .
  • Cardiovascular Effects : The compound has been evaluated for its impact on vascular smooth muscle reactivity. It may enhance perfusion pressure by increasing calcium influx from both intra- and extracellular stores . This suggests a dual role where it could potentially induce apoptosis while also affecting vascular tone.
  • Enzyme Inhibition : Sulfonamide derivatives are known to inhibit carbonic anhydrase and other enzymes, which can be beneficial in treating conditions like pulmonary hypertension .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Study Biological Activity Methodology Key Findings
Activation of phospholipase CIsolated rat tail artery modelIncreased perfusion pressure; enhanced calcium influx
Cardiovascular effectsIsolated heart modelSignificant changes in perfusion pressure with sulfonamide derivatives
COX-2 inhibitory activityIn vitro enzyme assaysSome sulfonamide derivatives showed moderate COX-2 inhibition

Case Studies

  • Vascular Reactivity Study : A study on the isolated tail artery of Wistar rats demonstrated that this compound significantly shifted concentration-response curves to the left for vasoconstrictors like phenylephrine and arginine vasopressin, indicating increased vascular reactivity .
  • Cardiac Function Assessment : In experiments assessing coronary resistance using isolated rat hearts, various sulfonamide derivatives were tested for their effects on perfusion pressure. Results indicated that certain derivatives could attenuate or exacerbate changes in cardiac function depending on their specific structures and substituents .

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